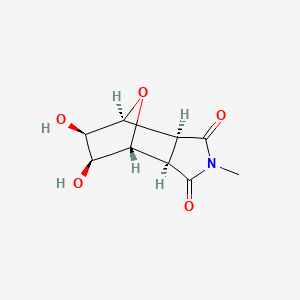

![molecular formula C16H22FNO4 B6309213 3-{[(t-Butoxy)carbonyl][2-(4-fluorophenyl)ethyl]amino}propanoic acid CAS No. 2108824-09-3](/img/structure/B6309213.png)

3-{[(t-Butoxy)carbonyl][2-(4-fluorophenyl)ethyl]amino}propanoic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

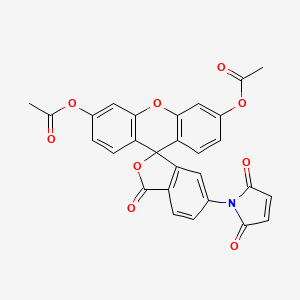

This compound is an amino acid derivative, as it contains an amino group and a carboxylic acid group. The presence of the t-butoxycarbonyl (BOC) group suggests that it might be used in peptide synthesis, as BOC is a common protecting group for amines .

Molecular Structure Analysis

The molecular structure of this compound would include a central carbon atom (the alpha carbon), attached to a carboxylic acid group, an amino group, a hydrogen atom, and a side chain. The side chain in this case appears to contain a fluorophenyl group and a BOC-protected ethyl group .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, we can infer some potential reactions based on its functional groups. For example, the carboxylic acid group could be involved in esterification or amide bond formation reactions. The BOC group can be removed under acidic conditions to reveal the free amine .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxylic acid and amino groups would likely make it soluble in polar solvents. The fluorophenyl group might contribute to increased stability and rigidity of the molecule .作用机制

Mode of Action

It’s known that the compound can undergo various chemical transformations, including protodeboronation . This process involves the removal of a boron atom from the molecule, which can lead to significant changes in its structure and function .

Biochemical Pathways

The compound is likely to be involved in the Suzuki–Miyaura cross-coupling reaction, a widely-used method for forming carbon-carbon bonds . This reaction involves the transfer of organic groups from boron to palladium . The compound’s involvement in this reaction suggests that it may play a role in various biochemical pathways, particularly those involving the synthesis of complex organic molecules .

Pharmacokinetics

The compound’s stability and reactivity suggest that it may have good bioavailability .

Result of Action

Its involvement in the suzuki–miyaura cross-coupling reaction suggests that it may play a role in the synthesis of complex organic molecules, which could have various effects at the molecular and cellular levels .

Action Environment

The action of 3-{[(t-Butoxy)carbonyl][2-(4-fluorophenyl)ethyl]amino}propanoic acid can be influenced by various environmental factors . For example, the compound’s stability and reactivity can be affected by factors such as temperature, pH, and the presence of other chemicals . These factors can influence the compound’s action, efficacy, and stability .

实验室实验的优点和局限性

The main advantage of using 3-{[(t-Butoxy)carbonyl][2-(4-fluorophenyl)ethyl]amino}propanoic acid in lab experiments is its ability to act as a catalyst for the synthesis of peptides and other organic compounds. It is also relatively inexpensive and easy to use. However, it is important to note that this compound is a highly reactive compound and should be handled with care. Additionally, it should not be used in the presence of strong acids or bases, as this may lead to undesired side reactions.

未来方向

There are a number of potential future directions for research involving 3-{[(t-Butoxy)carbonyl][2-(4-fluorophenyl)ethyl]amino}propanoic acid. These include further investigation into its mechanism of action, as well as its potential applications in other fields such as drug development. Additionally, further research into its biochemical and physiological effects would be beneficial. Additionally, further studies could be conducted on its ability to act as a catalyst for the synthesis of other organic compounds. Finally, further research into its potential toxicity and other safety considerations should be conducted.

合成方法

3-{[(t-Butoxy)carbonyl][2-(4-fluorophenyl)ethyl]amino}propanoic acid is synthesized through a two-step process. The first step involves the reaction of t-butyloxycarbonyl chloride and 2-(4-fluorophenyl)ethanamine in a solvent such as dichloromethane or tetrahydrofuran. This reaction yields the desired product, this compound, in approximately 80-90% yield. The second step involves the purification of the product through column chromatography.

科学研究应用

3-{[(t-Butoxy)carbonyl][2-(4-fluorophenyl)ethyl]amino}propanoic acid is widely used in the scientific research field as a reagent and a catalyst. It is used as a reagent for the synthesis of peptides, as well as for the preparation of fluorinated compounds. It is also used as a catalyst for the preparation of enantiomerically pure compounds. Additionally, this compound is used in the synthesis of other organic compounds, such as amides and esters.

属性

IUPAC Name |

3-[2-(4-fluorophenyl)ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22FNO4/c1-16(2,3)22-15(21)18(11-9-14(19)20)10-8-12-4-6-13(17)7-5-12/h4-7H,8-11H2,1-3H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFTSZBAHHPNJSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CCC1=CC=C(C=C1)F)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22FNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{[(t-Butoxy)carbonyl][3-(propan-2-yloxy)propyl]amino}propanoic acid](/img/structure/B6309200.png)

amino}propanoic acid](/img/structure/B6309201.png)

amino}propanoic acid](/img/structure/B6309203.png)

amino}propanoic acid](/img/structure/B6309206.png)

amino}propanoic acid](/img/structure/B6309216.png)